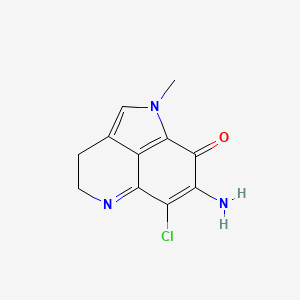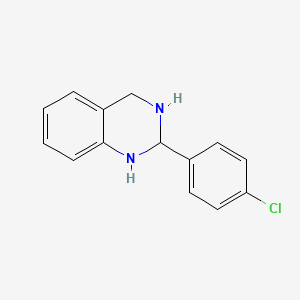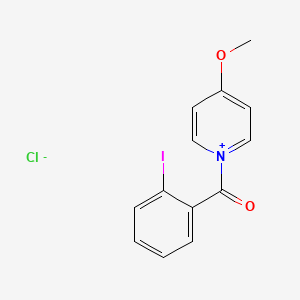
1-(2-Iodobenzoyl)-4-methoxypyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Iodobenzoyl)-4-methoxypyridin-1-ium chloride is a chemical compound with the molecular formula C13H11ClINO2 It is a derivative of pyridine and benzoyl chloride, featuring an iodine atom and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Iodobenzoyl)-4-methoxypyridin-1-ium chloride typically involves the reaction of 2-iodobenzoyl chloride with 4-methoxypyridine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Iodobenzoyl)-4-methoxypyridin-1-ium chloride can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can be used in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or acetonitrile.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively. Conditions may vary depending on the desired product.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used. Solvents like toluene or dimethylformamide (DMF) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
1-(2-Iodobenzoyl)-4-methoxypyridin-1-ium chloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 1-(2-Iodobenzoyl)-4-methoxypyridin-1-ium chloride depends on its specific application. In general, the compound can interact with molecular targets, such as enzymes or receptors, through various binding interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Iodobenzoyl chloride: A precursor in the synthesis of 1-(2-Iodobenzoyl)-4-methoxypyridin-1-ium chloride, used in various organic reactions.
4-Methoxypyridine: Another precursor, used in the synthesis of pyridine derivatives.
Benzoyl Chloride Derivatives: Compounds with similar structures and reactivity, used in organic synthesis.
Uniqueness
This compound is unique due to the presence of both an iodine atom and a methoxy group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research, making it a valuable compound for scientific studies.
Propriétés
Numéro CAS |
174840-95-0 |
|---|---|
Formule moléculaire |
C13H11ClINO2 |
Poids moléculaire |
375.59 g/mol |
Nom IUPAC |
(2-iodophenyl)-(4-methoxypyridin-1-ium-1-yl)methanone;chloride |
InChI |
InChI=1S/C13H11INO2.ClH/c1-17-10-6-8-15(9-7-10)13(16)11-4-2-3-5-12(11)14;/h2-9H,1H3;1H/q+1;/p-1 |
Clé InChI |
DKECEYOIGRDZKG-UHFFFAOYSA-M |
SMILES canonique |
COC1=CC=[N+](C=C1)C(=O)C2=CC=CC=C2I.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


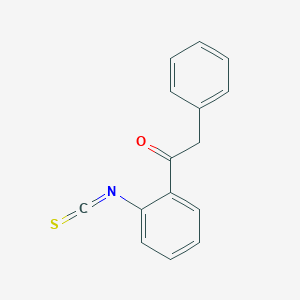

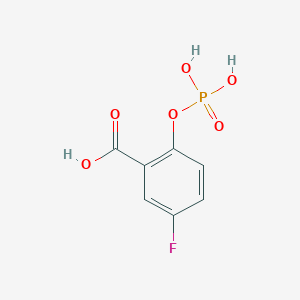
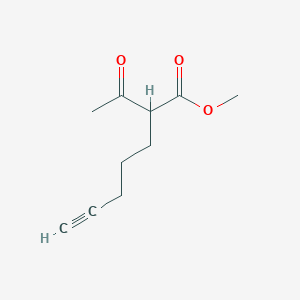
![Quinoline, 2-[2-(1,3-benzodioxol-5-yl)ethyl]-](/img/structure/B14276986.png)
